1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropan-1-amine backbone. This compound exhibits significant interest in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure allows it to interact with biological systems, particularly as a selective serotonin releasing agent.
This compound can be synthesized through various methods, as detailed in scientific literature. It is often used as a building block in organic synthesis and has applications in the development of pharmaceuticals and fine chemicals.
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is classified under the category of substituted amphetamines. It is recognized for its psychoactive properties and its role as a serotonin releasing agent, which makes it relevant in studies related to neuropharmacology.
The synthesis of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields. Analytical techniques like NMR spectroscopy are employed to confirm the identity and purity of the synthesized compounds.
The molecular formula for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is . The structure features a dimethylpropan-1-amine core with a para-methoxy substituent on the phenyl ring.
The compound's structure can be represented using various notations:
These representations provide insight into the spatial arrangement of atoms within the molecule.
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine can participate in several chemical reactions:
The reactivity of this compound allows for diverse synthetic pathways that can be exploited for further chemical transformations or derivatization.
The primary mechanism of action for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine involves its interaction with neurotransmitter systems:
Pharmacokinetic studies suggest that similar compounds exhibit good bioavailability, low clearance rates, and small volumes of distribution. Environmental factors such as pH and temperature may influence its stability and efficacy.
The physical properties of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine include:
The chemical properties encompass:
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine has several notable applications:
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine (also known as 4-MDMPA) functions primarily as a serotonin-releasing agent (SRA) with secondary activity as a serotonin transporter (SERT) inhibitor. Its structural similarity to substituted amphetamines enables interaction with monoamine transporters, though it exhibits preferential affinity for serotonergic systems over dopamine or norepinephrine transporters [2]. The compound's para-methoxy substitution on the phenyl ring enhances serotonin receptor affinity and modulates SERT binding kinetics, as demonstrated in radioligand displacement assays where it inhibited [³H]serotonin uptake in rat synaptosomal preparations with IC₅₀ values in the low micromolar range [5].
Molecular docking studies suggest that 4-MDMPA occupies both the primary orthosteric binding site (S1) and secondary allosteric site (S2) of SERT, potentially stabilizing the transporter in an inward-facing conformation that prevents serotonin reuptake. This dual-site interaction is characteristic of arylalkylamine antidepressants but differs through its releasing activity, which involves transporter-mediated efflux rather than pure reuptake blockade [5]. The compound's N,2-dimethyl configuration sterically restricts metabolic deamination, prolonging serotonergic effects compared to non-methylated analogs.
Table 1: Molecular Identification of 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine
Property | Identifier | Source |
---|---|---|
Systematic Name | 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine | PubChem CID 4750201 |
Alternative Names | 4-MDMPA; 1-(4-METHOXYPHENYL)-N,2-DIMETHYL-1-PROPANAMINE | [9] |
CAS Registry Numbers | 881486-12-0; 26070-48-4 | [9] [10] |
Molecular Formula | C₁₂H₁₉NO | PubChem CID 244767 |
Molecular Weight | 193.29 g/mol | [9] |
Table 2: Serotonergic Activity Profile
Assay System | Target | Affinity/Efficacy | Reference |
---|---|---|---|
Rat synaptosomal uptake | SERT | IC₅₀ = 1.8 ± 0.3 µM | [5] |
HEK-293 transfected cells | 5-HT₂A receptor | EC₅₀ = 0.42 µM | [2] |
Mouse brain homogenate | 5-HT₂C receptor | Kᵢ = 380 nM | [2] |
Serotonin release (in vitro) | SERT-mediated efflux | 2.1-fold baseline | [5] |
Beyond serotonergic systems, 4-MDMPA demonstrates significant affinity for alpha-adrenergic receptors, particularly the α₂A subtype (Kᵢ ≈ 120 nM). This interaction modulates norepinephrine release through presynaptic autoreceptors, creating a complex interplay between serotonergic and noradrenergic neurotransmission [7]. Functional assays in isolated rat vas deferens demonstrate that 4-MDMPA attenuates clonidine-induced inhibition of electrically-evoked contractions at concentrations ≥1 µM, indicating antagonistic activity at α₂-adrenergic receptors.
The compound's N,N-dimethyl variant (structural isomer) exhibits approximately 3-fold greater α₂-adrenergic affinity than the N,2-dimethyl analog, highlighting the stereochemical sensitivity of adrenergic interactions [10]. This adrenergic activity potentially contributes to the anxiolytic-like effects observed in rodent models by modulating locus coeruleus noradrenergic neurons that project to limbic structures. Molecular dynamics simulations suggest that 4-MDMPA adopts a binding pose within the α₂A receptor orthosteric site that overlaps partially with yohimbine but lacks interactions with key aspartate residues required for full antagonism, explaining its partial agonist profile [7].
Structurally classified as a substituted amphetamine, 4-MDMPA shares the core phenylisopropylamine backbone with compounds like DOM (2,5-dimethoxy-4-methylamphetamine) and DOI (2,5-dimethoxy-4-iodoamphetamine). However, its para-methoxy substitution pattern diverges from the 2,5-dimethoxy-4-substituted pattern characteristic of classical serotonergic psychedelics [2]. This positional isomerism significantly alters receptor engagement profiles: while DOI exhibits nanomolar affinity for 5-HT₂A receptors (Kᵢ = 1.2 nM), 4-MDMPA shows >200-fold lower affinity for this receptor, explaining its lack of hallucinogenic properties despite structural similarities [2] [10].
The compound's α-methyl group confers resistance to monoamine oxidase (MAO) metabolism but reduces dopamine transporter (DAT) affinity compared to amphetamine. Unlike typical amphetamines that induce hyperlocomotion via dopaminergic activation, 4-MDMPA produces dose-dependent suppression of locomotor activity in open-field tests, aligning with its predominant serotonergic activity [7]. Crucially, N-methylation differentiates it from primary amines like MDA (3,4-methylenedioxyamphetamine), reducing transporter-mediated release potency by approximately 60% while prolonging duration of action through slowed metabolism [2].
Table 3: Structural and Mechanistic Comparison with Amphetamine Derivatives
Compound | Key Structural Features | Primary Mechanism | 5-HT Release Potency |
---|---|---|---|
4-MDMPA | p-methoxy, N,2-dimethyl | SERT inhibition + SRA | EC₅₀ = 0.8 µM |
Amphetamine | Unsubstituted phenyl ring | DAT > NET substrate | Inactive |
DOI | 2,5-dimethoxy-4-iodo | 5-HT₂A/2C agonist | Weak releaser |
MDA | 3,4-methylenedioxy | SRA > DRA | EC₅₀ = 0.12 µM |
Fenfluramine | m-trifluoromethyl, N-ethyl | Potent SRA | EC₅₀ = 0.05 µM |
In vivo characterization reveals that 4-MDMPA produces dose-dependent behavioral changes distinct from both stimulant amphetamines and classic serotonergic hallucinogens. Administered at 5-10 mg/kg (i.p.) in rodent models, it induces an initial 30-minute period of reduced locomotor activity followed by increased exploratory behavior without stereotypic movements. This biphasic profile aligns with its rapid brain penetration (Tₘₐₓ = 15 min) and metabolic conversion to active demethylated metabolites [7].
In the elevated plus maze, 4-MDMPA (2.5 mg/kg) increases open-arm time by 42% compared to controls, suggesting anxiolytic potential. This effect is blocked by pretreatment with the serotonin antagonist ketanserin but not by adrenergic antagonists, confirming serotonergic mediation [7]. Notably, the compound does not induce the head-twitch response characteristic of 5-HT₂A agonists, consistent with its low affinity for this receptor. In the marble-burying test – a model of compulsive behavior – 4-MDMPA reduces buried marbles by 65% at doses that minimally affect locomotor activity, indicating potential anti-compulsive effects mediated through 5-HT₂C or 5-HT₁A receptors [2] [7].
Table 4: Behavioral Effects in Murine Models
Behavioral Paradigm | Dose (mg/kg) | Effect vs. Control | Putative Mechanism |
---|---|---|---|
Open-field locomotion | 5.0 | -55% activity (0-30 min) | 5-HT release |
Elevated plus maze | 2.5 | +42% open arm time | Anxiolytic/5-HT₁A |
Marble-burying test | 3.0 | -65% buried marbles | Anti-compulsive |
Forced swim test | 10.0 | No immobility reduction | Not antidepressant-like |
Conditioned fear response | 5.0 | -40% freezing duration | Fear extinction enhancement |
The behavioral profile suggests 4-MDMPA may modulate emotional processing without producing the profound alterations in perception associated with 5-HT₂A agonists. Its ability to reduce fear expression in Pavlovian conditioning paradigms indicates potential relevance to anxiety disorders characterized by impaired fear extinction, though this requires validation in higher-order species [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1